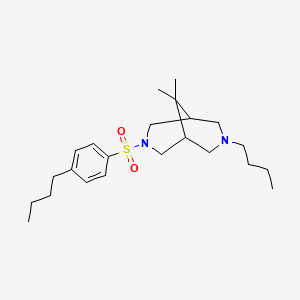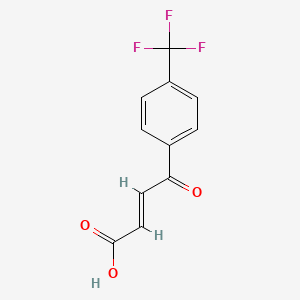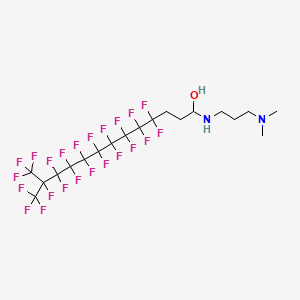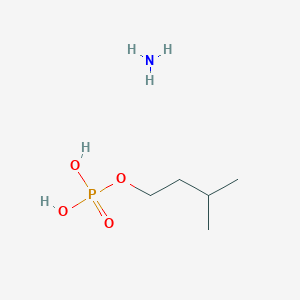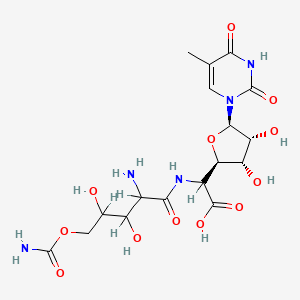
Ephedrine thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ephedrine thiocyanate is a chemical compound derived from ephedrine, an alkaloid found in the Ephedra plant. Ephedrine is well-known for its stimulant effects on the central nervous system and its use in traditional Chinese medicine. The thiocyanate derivative of ephedrine combines the properties of ephedrine with the unique characteristics of the thiocyanate group, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ephedrine thiocyanate can be synthesized through the reaction of ephedrine with thiocyanate salts. One common method involves heating ephedrine with sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH4SCN) under controlled conditions. For instance, heating ephedrine with two molar equivalents of ammonium thiocyanate for four hours can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ephedrine thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with altered chemical properties.
Substitution: The thiocyanate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used to replace the thiocyanate group, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ephedrine derivatives with different functional groups, while substitution reactions can produce a wide range of ephedrine analogs .
Aplicaciones Científicas De Investigación
Ephedrine thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, promoting the formation of optically pure compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and receptor interactions.
Mecanismo De Acción
Ephedrine thiocyanate exerts its effects through both direct and indirect mechanisms. It acts as an agonist for alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and bronchodilation. Additionally, it promotes the release of norepinephrine from sympathetic neurons, enhancing its stimulatory effects on the central nervous system .
Comparación Con Compuestos Similares
Ephedrine: The parent compound, known for its stimulant and decongestant properties.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological effects but different regulatory status.
Norephedrine: A metabolite of ephedrine with distinct pharmacokinetic properties.
Uniqueness: Ephedrine thiocyanate’s unique combination of the ephedrine backbone with the thiocyanate group imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in asymmetric synthesis and pharmacological research .
Propiedades
Número CAS |
13900-17-9 |
|---|---|
Fórmula molecular |
C11H16N2OS |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;thiocyanic acid |
InChI |
InChI=1S/C10H15NO.CHNS/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1-3/h3-8,10-12H,1-2H3;3H/t8-,10-;/m0./s1 |
Clave InChI |
RHPLXTLBWAZINH-GNAZCLTHSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(#N)S |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.C(#N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
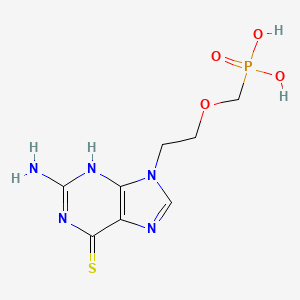


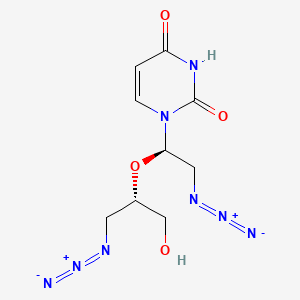
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
